![molecular formula C16H14N4O4 B14093395 (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 58896-24-5](/img/structure/B14093395.png)
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of two nitrophenyl groups attached to a hydrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine typically involves the condensation of 4-nitroacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes further condensation to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Reduction: Corresponding diamine derivative.
Oxidation: Nitroso or nitro derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
Industry:
- Possible use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
(1E,2E)-bis[1-(4-methylphenyl)ethylidene]hydrazine: Similar structure but with methyl groups instead of nitro groups.
(1E,2E)-bis[1-(4-chlorophenyl)ethylidene]hydrazine: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness:
- The presence of nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- The nitro groups also enhance its potential biological activity, making it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
58896-24-5 |
|---|---|
Fórmula molecular |
C16H14N4O4 |
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
(E)-1-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11+,18-12+ |
Clave InChI |
DMMYLVOVZLJONB-JYFOCSDGSA-N |
SMILES isomérico |
C/C(=N\N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14093320.png)
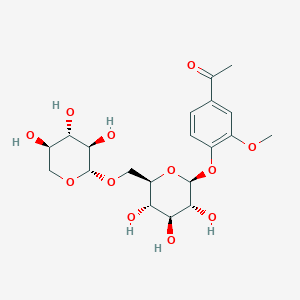
![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093352.png)
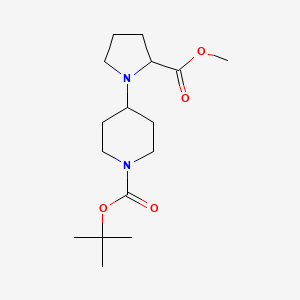
![4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B14093358.png)

![5,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093366.png)
![2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide](/img/structure/B14093373.png)
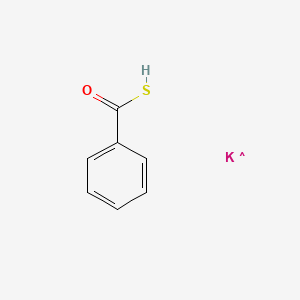
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)
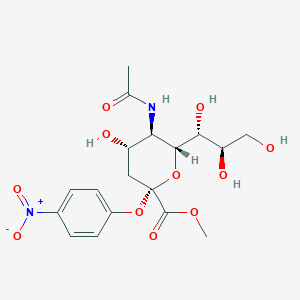
![2-(4,6-dimethylpyrimidin-2-yl)-4-hydroxy-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14093401.png)
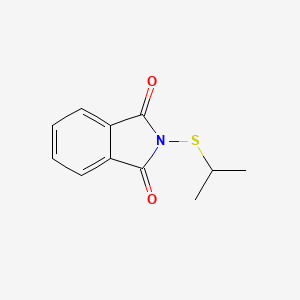
![4-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093407.png)
